

Latanoprost Acid-d4: An In-depth Technical Guide for Glaucoma Research

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Compound of Interest

Compound Name: Latanoprost acid-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Latanoprost acid-d4**, a critical tool in the research and development of glaucoma therapeutics. This document details its chemical properties, its role as an internal standard in bioanalytical assays, and the broader context of Latanoprost's mechanism of action in reducing intraocular pressure (IOP).

Introduction to Latanoprost and the Role of Deuteration

Latanoprost is a prostaglandin F2 α analogue and a widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[3][4] The primary mechanism of action of Latanoprost acid is to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[5][6]

Deuterated compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in pharmaceutical research.[7][8] The increased mass of deuterium can lead to a stronger carbon-deuterium bond compared to a carbon-hydrogen bond, which can slow down metabolic processes.[8] In the context of bioanalysis, deuterated analogs like **Latanoprost acid-d4** serve as ideal internal standards for quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte, but distinct mass.[9]

Latanoprost acid-d4 is specifically designed for use as an internal standard in the quantification of Latanoprost acid in biological matrices such as aqueous humor, ciliary body, and plasma.^{[2][10]} Its use improves the accuracy and precision of analytical methods by correcting for variability during sample preparation and analysis.^{[9][11]}

Chemical and Physical Properties of Latanoprost Acid-d4

A clear understanding of the physicochemical properties of **Latanoprost acid-d4** is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
Chemical Name	(Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)hept-5-enoic-3,3,4,4-d4 acid	[12]
Synonyms	Lat-FA-d4, PhXA 85-d4, 17-phenyl-13,14-dihydro trinor Prostaglandin F2α-d4	[2]
CAS Number	1224443-47-3	[2][12]
Molecular Formula	C ₂₃ H ₃₀ D ₄ O ₅	[2][12]
Molecular Weight	394.5 g/mol	[2][12]
Purity	≥99% deuterated forms (d ₁ -d ₄)	[2]
Formulation	A solution in methyl acetate	[2]
Solubility	DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 100 mg/ml, PBS (pH 7.2): 0.5 mg/ml	[2]

Mechanism of Action of Latanoprost in Glaucoma

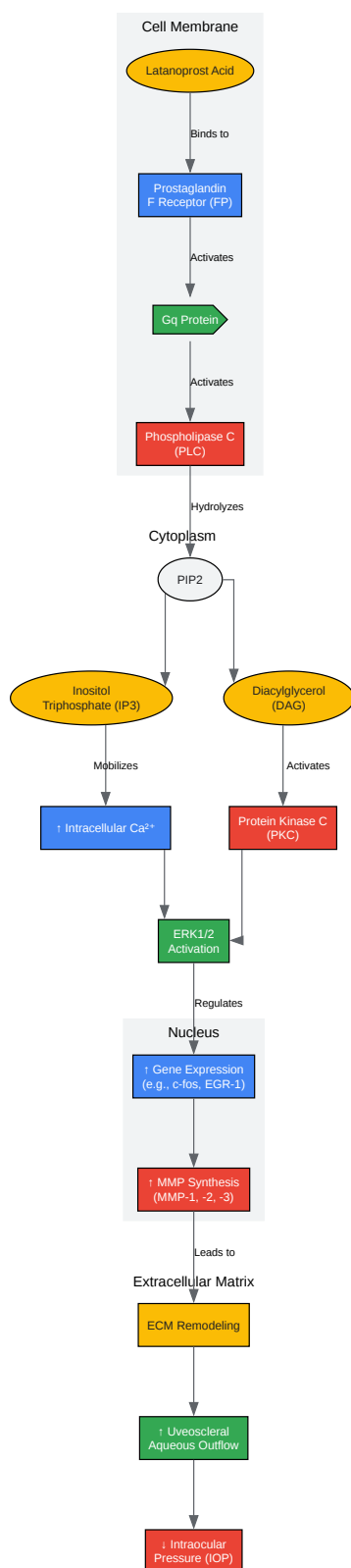
Latanoprost acid, the active metabolite of Latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor).^{[4][5]} The activation of FP receptors in the ciliary muscle

and other ocular tissues initiates a signaling cascade that leads to a reduction in IOP.[6]

Signaling Pathway of Latanoprost Acid

The binding of Latanoprost acid to the Gq-protein coupled FP receptor triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium stores, while DAG activates protein kinase C (PKC).[13] Downstream of this, the signaling pathway involves the activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase 1/2 (ERK1/2).[14][15]

The ultimate effect of this signaling cascade is the remodeling of the extracellular matrix (ECM) in the uveoscleral outflow pathway.[16][17] This is achieved through the increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, and MMP-3.[16][17] These enzymes degrade components of the ECM, including collagens (types I, III, and IV), fibronectin, and laminin, leading to increased spacing between ciliary muscle bundles and reduced hydraulic resistance to aqueous humor outflow.[6][16][17]



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Caption: Signaling pathway of Latanoprost acid in ocular tissues.

Quantitative Data in Glaucoma Research

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of Latanoprost.

Efficacy of Latanoprost in Reducing Intraocular Pressure (IOP)

Study Population	Baseline IOP (mmHg)	IOP Reduction	Treatment Duration	Reference
Primary Open-Angle Glaucoma / Ocular Hypertension	24.6	27% (Timolol) vs. 35% (Latanoprost PM)	6 months	[18]
Primary Angle-Closure Glaucoma	25.7	34.2%	2 weeks	[19]
Primary Angle-Closure Glaucoma (adjunctive therapy)	Persistently elevated	~36%	1 year	[19]
Normal Tension Glaucoma	16.9 (average diurnal)	17%	At least 6 months	[20]
Steroid-Induced Glaucoma	25.3	28%	1 month	[21]
Primary Open-Angle Glaucoma / Ocular Hypertension	Not specified	6.2 mmHg	1 week	[22]

Pharmacokinetic Parameters of Latanoprost Acid

These parameters were determined in preclinical studies.

In Rabbits:

Parameter	Latanoprost BAK-free	Latanoprost with BAK	Reference
Plasma Cmax (pg/mL)	174.1	217.2	[23] [24]
Plasma Tmax (hours)	0.25	0.25	[23] [24]
Aqueous Humor AUC(0-inf) (hr·ng/mL)	133.1	119.6	[23] [24]
Aqueous Humor t1/2 (hours)	1.4 - 41.4	1.5 - 27.4	[23]
Cornea Concentration at 1h (ng/g)	Highest tissue level	Highest tissue level	[23]

In Humans (Systemic Circulation):

Parameter	Value	Reference
Plasma Half-life (t1/2)	17 minutes	[4] [16]
Systemic Clearance	~7 mL/min/kg	[4]
Volume of Distribution	0.16 ± 0.02 L/kg	[16]

Receptor Binding Affinity of Latanoprost Acid

Receptor	Ki (μM)	Reference
FP	0.098	[2]
EP ₁	2.06	[2]
EP ₂	39.667	[2]
EP ₃	7.519	[2]
EP ₄	75	[2]
DP	≥20	[2]
IP	≥90	[2]
TP	≥60	[2]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data.

Quantification of Latanoprost Acid in Aqueous Humor and Ciliary Body using LC-MS/MS

This protocol is adapted from a validated method for rabbit ocular tissues and utilizes **Latanoprost acid-d4** as an internal standard.[\[10\]](#)

Objective: To quantify the concentration of Latanoprost acid in aqueous humor and ciliary body samples.

Materials:

- Latanoprost acid
- **Latanoprost acid-d4** (Internal Standard, IS)
- Methanol (HPLC grade)
- Ethyl acetate (HPLC grade)

- Isopropanol (HPLC grade)
- Water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Octylsilica (C8) column
- Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

Sample Preparation:

- Aqueous Humor (AH):
 - To 100 μ L of AH, add 20 μ L of IS solution (e.g., 600 ng/mL in methyl acetate).
 - Add 80 μ L of methanol for protein precipitation.
 - Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 15 minutes at 4°C.
 - Collect the supernatant for analysis.
- Ciliary Body (CB):
 - Weigh approximately 25 mg of CB tissue.
 - Add 1 mL of ethyl acetate:isopropanol (60:40, v/v) and 20 μ L of IS solution.
 - Homogenize the tissue.
 - Mix for 20 minutes.
 - Centrifuge at 13,000 rpm for 15 minutes at 4°C.
 - Transfer the organic layer to a new tube.

- Repeat the extraction with another 1 mL of the ethyl acetate:isopropanol mixture.
- Combine the organic phases and evaporate to dryness under vacuum.
- Reconstitute the residue in 150 μ L of mobile phase for analysis.

LC-MS/MS Analysis:

- Chromatographic Separation:
 - Column: Octylsilica (C8)
 - Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 55:45, v/v) with 0.1% formic acid.
 - Flow Rate: To be optimized for the specific column dimensions.
- Mass Spectrometric Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Selected Reaction Monitoring (SRM)
 - Monitor the specific mass transitions for Latanoprost acid and **Latanoprost acid-d4**.

Data Analysis:

- Construct a calibration curve using known concentrations of Latanoprost acid spiked into blank matrix.
- Calculate the peak area ratio of the analyte to the internal standard.
- Determine the concentration of Latanoprost acid in the unknown samples by interpolating from the calibration curve.

In Vitro Prostaglandin FP Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay.[\[25\]](#)

Objective: To determine the binding affinity of a test compound (e.g., Latanoprost acid) to the prostaglandin FP receptor.

Materials:

- Cell membranes expressing the human FP receptor
- Radioligand: [^3H]-Prostaglandin F 2α
- Unlabeled ligand (Prostaglandin F 2α for non-specific binding)
- Test compound (e.g., Latanoprost acid)
- Assay Buffer: 50 mM Tris-HCl pH 6.0, 0.5% BSA
- Wash Buffer: 50 mM Tris-HCl pH 7.4
- 96-well filter plates (e.g., Unifilter GF/C)
- Scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in assay buffer.
- In a 96-well plate, add in the following order:
 - Assay buffer
 - Radioligand (at a concentration near its K_d)
 - Test compound at various concentrations (for competition curve) or unlabeled ligand (for non-specific binding)
 - Cell membranes (e.g., 15 μg of protein per well)
- Incubate the plate for 1 hour at room temperature with gentle shaking.
- Harvest the membranes by vacuum filtration onto the filter plate.

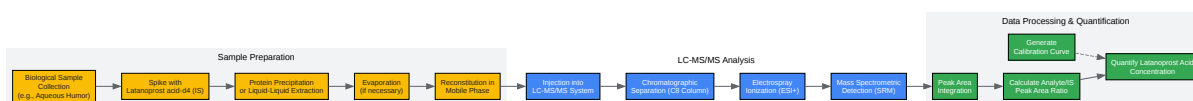
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry.
- Add scintillation cocktail to each well.
- Count the radioactivity in a scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow and Visualization

The use of a stable isotope-labeled internal standard like **Latanoprost acid-d4** is integral to a robust bioanalytical workflow.



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Caption: Bioanalytical workflow for Latanoprost acid quantification.

Conclusion

Latanoprost acid-d4 is an indispensable tool for researchers in the field of glaucoma. Its use as an internal standard ensures the reliability of quantitative bioanalytical methods, which are essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. A thorough understanding of the mechanism of action of Latanoprost, supported by robust quantitative data and detailed experimental protocols, will continue to drive the development of novel and improved therapies for this sight-threatening disease. This guide provides a foundational resource for scientists and drug development professionals working to advance the treatment of glaucoma.

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